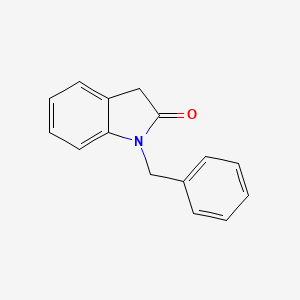

1-benzyl-1,3-dihydro-2H-indol-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXKZUNCOGOKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472876 | |

| Record name | 1-Benzylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7135-32-2 | |

| Record name | 1,3-Dihydro-1-(phenylmethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7135-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Benzyl 1,3 Dihydro 2h Indol 2 One and Its Derivatives

Conventional Synthetic Approaches to the 1,3-Dihydro-2H-indol-2-one Core

Traditional methods for constructing the foundational 1,3-dihydro-2H-indol-2-one (oxindole) ring system often rely on well-established cyclization reactions. These approaches form the bedrock of oxindole (B195798) chemistry, providing reliable pathways to the core structure.

Fischer Indole (B1671886) Synthesis Variants

While the classic Fischer indole synthesis, discovered by Emil Fischer in 1883, produces indoles from arylhydrazones under acidic conditions, it does not directly yield oxindoles. wikipedia.orgchem-station.com The mechanism involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone derived from a ketone or aldehyde. wikipedia.org However, specific variations of this reaction, namely the Brunner and Stollé syntheses, are pivotal for accessing the oxindole core.

The Stollé synthesis , first reported in the early 20th century, is a powerful method for producing oxindoles. wikipedia.orgsynarchive.com This two-step process begins with the acylation of a primary or secondary arylamine with an α-haloacyl chloride or oxalyl chloride. synarchive.com The resulting intermediate then undergoes an intramolecular Friedel-Crafts reaction, typically promoted by a Lewis acid like aluminum chloride, to cyclize into the oxindole ring. synarchive.com This method is particularly useful for creating N-substituted oxindoles, a key step toward synthesizing compounds like 1-benzyl-1,3-dihydro-2H-indol-2-one.

Another related approach is the Brunner synthesis , which utilizes N-acyl-N-arylhydrazines that are heated with a strong base to form oxindoles. Although less common, it represents another classical route to this important heterocyclic system.

Condensation Reactions Involving Isatin (B1672199)

Isatin (1H-indole-2,3-dione) is a versatile and crucial precursor for the synthesis of a wide array of oxindole derivatives, particularly those substituted at the C3 position. nih.gov The reactivity of its C3-carbonyl group allows for various condensation reactions.

One prominent example is the aldol (B89426) condensation . Isatin and its derivatives can react with compounds containing active methylene (B1212753) groups, such as ketones, in the presence of a catalyst to form 3-substituted-3-hydroxy-2-oxindoles. nih.govrsc.org For instance, the reaction between isatin and acetone (B3395972) can be optimized by varying catalysts, solvents, and temperature to produce the corresponding aldol product with good enantioselectivity. rsc.org

More complex and efficient strategies include multicomponent reactions (MCRs) . A notable MCR involves the one-pot reaction of isatin, an arylamine, and cyclopentane-1,3-dione in acetic acid, which yields novel spiro[dihydropyridine-oxindole] derivatives. nih.gov Such reactions are highly valued for their efficiency and ability to construct complex molecules in a single step. nih.gov The condensation of isatin with two equivalents of a 1,3-dicarbonyl compound can also lead to products like 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole. nih.gov

The table below summarizes various condensation reactions starting from isatin to form oxindole derivatives.

| Reactants | Product Type | Key Features |

| Isatin, Acetone | 3-Hydroxy-3-alkyl-2-oxindole | Organocatalytic, potential for high enantioselectivity. rsc.org |

| Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component reaction, convenient, room temperature. nih.gov |

| Isatin, Cyclopentane-1,3-dione (2 equiv.) | 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole | Direct condensation in acetic acid. nih.gov |

| Isatin, Indoles/Pyrroles | 3,3-Di(indolyl/pyrrolyl)oxindoles | Can be performed in water without a catalyst. oup.com |

Strategies for N-Benzylation and Related N-Substitutions

The introduction of a benzyl (B1604629) group onto the nitrogen atom (N-1 position) of the oxindole or isatin ring is the final key step in synthesizing the target compound. Direct N-alkylation is the most common strategy, but it can be complicated by competing C3-alkylation.

A straightforward method involves the reaction of isatin with an alkyl or benzyl halide in the presence of a base. thieme-connect.com However, achieving regioselectivity for N-alkylation over C-alkylation can be challenging. To address this, a novel strategy involves protecting the reactive C3 position. One such method uses (N-methylpyrrol-2-yl)methylidene as a protecting group for the C3 position of the oxindole. thieme-connect.com The synthesis proceeds in three steps:

Protection: The C3 position of the oxindole is blocked.

N-Alkylation: The N-1 position is then alkylated or benzylated using an appropriate halide.

Deprotection: The protecting group is removed to yield the desired N-substituted oxindole. thieme-connect.com

The table below outlines common conditions for N-benzylation.

| Starting Material | Reagents | Conditions | Outcome |

| Oxindole | (N-methylpyrrol-2-yl)methylidene (protecting grp), Benzyl bromide, K2CO3, KI, H2NNH2·H2O (deprotection) | Multi-step: Protection, Alkylation (DMF, 60°C), Deprotection (EtOH, rt) | Selective N-benzylation with good overall yield. thieme-connect.com |

| Isatin | Benzyl halide | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., DMF, NMP) | Direct N-benzylation. |

| Indoles | Alcohols, TsCl | Detosylation/alkylation transformation | Selective N-alkylation. organic-chemistry.org |

Advanced and Sustainable Synthesis Protocols for this compound Analogues

Reflecting the growing importance of environmental consciousness in chemical synthesis, recent research has focused on developing advanced and sustainable methods for preparing oxindole derivatives. These protocols aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Green Chemistry Approaches (e.g., Aqueous Medium, Solvent-Free, Grinding Techniques)

Green chemistry principles are increasingly being applied to the synthesis of oxindoles. This includes using water as a solvent, eliminating solvents altogether through mechanochemistry, and designing highly efficient one-pot reactions.

Aqueous Medium: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally benign method has been developed for the synthesis of 3,3-di(3-indolyl)oxindoles by reacting various isatins with indoles in water, achieving excellent yields and high regioselectivity without the need for any catalyst. oup.com Copper-catalyzed intramolecular trifluoromethylation of N-arylacrylamides has also been successfully performed in water at ambient temperature. rsc.org

Solvent-Free and Grinding Techniques: Mechanochemistry, or reactions induced by grinding, offers a solvent-free alternative to traditional solution-phase synthesis. A simple, efficient, and environmentally friendly mechanochemical approach for synthesizing indoloindole pyrimidines from isatin has been developed using a mortar and pestle under catalyst-free conditions, often with just a small amount of ethanol (B145695) to assist the reaction. nih.gov

Metal-Free and One-Pot Reactions: Designing syntheses that avoid the use of heavy metal catalysts is a key goal of green chemistry. Transition-metal-free methods for the intramolecular α-arylation of anilides to generate oxindoles have been reported using simple reagents like potassium tert-butoxide. rsc.org Furthermore, multicomponent reactions, as discussed previously, are inherently green as they improve atom and step economy, reducing waste and energy consumption. nih.gov

"On Water" Catalysis Expeditions

The term "on water" refers to reactions where water-insoluble reactants are stirred in an aqueous suspension, often leading to significant rate accelerations compared to the same reactions in organic solvents or even neat conditions. acs.org This phenomenon has been harnessed for the synthesis of oxindole scaffolds.

An ideal green protocol has been developed for the highly diastereoselective synthesis of 3-substituted, 3-hydroxy-2-oxindole scaffolds through the reaction of isatin electrophiles with nucleophiles like thiazolidinedione or other oxindoles. rsc.org This "on water" method is notable for being catalyst-free and chromatography-free, with product isolation often requiring just simple filtration. rsc.org The use of water not only accelerates the reaction but also simplifies the workup, making it a highly practical and sustainable approach. acs.orgrsc.org Another example is the base-free, asymmetric phase-transfer-catalyzed alkylation of 2-oxindoles, which can be performed in a biphasic water-rich solvent system. nih.gov

Catalytic Systems in 1,3-Dihydro-2H-indol-2-one Synthesis

The choice of catalyst is pivotal in directing the outcome and efficiency of synthetic transformations. Various catalytic systems, including heterogeneous solid acids, recyclable catalysts, and chiral catalysts, have been successfully applied to the synthesis of 1,3-dihydro-2H-indol-2-one and its derivatives.

Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) has emerged as a highly efficient and reusable heterogeneous solid acid catalyst for the synthesis of 1,3-dihydro-2H-indol-2-one derivatives. This catalyst, with a pore size of 6 nm, facilitates the condensation reaction for the synthesis of (E)-arylidene-1,3-dihydroindole-2-ones under solvent-free conditions. nih.gov The advantages of this method include short reaction times, ease of product isolation, excellent yields, and the recyclability of the catalyst. nih.gov

SBA-Pr-SO₃H is synthesized by the surface modification of Santa Barbara Amorphous (SBA-15) silica. nih.gov Its high surface area and ordered pore structure make it an effective nanoreactor. scirp.org The catalyst's activity has been demonstrated in various reactions, and its reusability has been confirmed over several cycles with only a slight decrease in activity, which is attributed to some leaching of the sulfonic acid groups. researchgate.net

Table 2: Application of SBA-Pr-SO₃H in Organic Synthesis

| Reaction Type | Products | Key Advantages |

|---|---|---|

| Condensation of oxindole and aldehydes | (E)-arylidene-1,3-dihydroindole-2-ones | Short reaction time, high yields, solvent-free, recyclable catalyst. nih.gov |

| Biginelli Reaction | Dihydropyrimidinones | Green synthesis, easy isolation, reusable catalyst. researchgate.net |

The development of recyclable catalysts is a cornerstone of green chemistry. Vanadyl sulfate (B86663) (VOSO₄) has been identified as an efficient and recyclable catalyst for the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole in an aqueous medium. nih.gov This protocol is noted for its high yields and the ability to recover and reuse the catalyst for at least three consecutive cycles without a significant loss of efficiency. ingentaconnect.comnih.gov

Similarly, the double salt potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂.12H₂O), commonly known as alum, has been utilized as a recyclable Lewis acid catalyst. It has proven effective in the synthesis of certain oxindole derivatives in aqueous media. scirp.org Alum has also been employed as a catalyst in the three-component condensation reaction of phthalhydrazide, dimedone, and aromatic aldehydes to produce 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives in good to excellent yields under mild conditions in water. scispace.com

Table 3: Recyclable Catalysts in the Synthesis of Indolin-2-one Derivatives and Related Heterocycles

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| VOSO₄ | Isatin, Indole | 3,3-di(indolyl)indolin-2-ones | Green protocol, aqueous medium, high yields, recyclable. nih.gov |

| KAl(SO₄)₂.12H₂O (Alum) | Isatin, Indole | Oxindole derivatives | Recyclable Lewis acid, aqueous media. scirp.orgdntb.gov.ua |

The enantioselective synthesis of 1,3-dihydro-2H-indol-2-one derivatives is of paramount importance due to the often stereospecific nature of their biological activity. Chiral catalysis offers a powerful tool to achieve high enantioselectivity.

While specific examples for this compound are not extensively detailed, related structures have been synthesized with high enantiomeric excess. For example, a highly enantioselective synthesis of chiral 3,6-dihydropyridazines from achiral starting materials has been achieved via a one-pot organocatalytic procedure. Furthermore, the development of asymmetric synthesis for 3,3-disubstituted isoindolinones has been accomplished through chiral phase transfer catalysis. This process can yield the product in up to 96% enantiomeric excess after a heterochiral crystallization process.

A rhodium(II)/chiral N,N'-dioxide-Sm(III) complex bimetallic catalyst has been used for the highly efficient asymmetric cascade carbonyl ylide formation/[4 + 3]-cycloaddition reaction to produce chiral 4,5-dihydro-1,3-dioxepines with excellent enantiomeric excess values. nih.gov These examples underscore the potential of chiral catalysis in creating stereochemically defined heterocyclic compounds.

Specific Syntheses of Benzylated Indolin-2-one Derivatives

The synthesis of N-benzylated indolin-2-one derivatives can be achieved through various synthetic routes. A common method involves the alkylation of oxindole precursors with benzyl halides.

A catalyst-free approach for the α-alkylation-α-hydroxylation of oxindoles with benzyl alcohols has been reported. organic-chemistry.org This method provides an economical and green route to 3-alkyl-3-hydroxyoxindoles, which are valuable precursors, without the need for transition-metal catalysts. organic-chemistry.org The reaction proceeds in good yields using potassium hydroxide (B78521) as a base and atmospheric air as the oxidant. organic-chemistry.org

Furthermore, the direct synthesis of this compound can be accomplished through the reaction of oxindole with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. This straightforward N-alkylation is a fundamental transformation in the preparation of these derivatives.

Synthesis via Deprotonation and Alkylation

A direct and fundamental approach to introduce substituents at the C3 position of the oxindole ring involves deprotonation followed by alkylation. This method leverages the acidity of the proton at the C3 position, which can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

The choice of base and solvent is critical to the success of this reaction, influencing both the yield and the selectivity of the alkylation. Strong bases like potassium tert-butoxide are often employed in polar aprotic solvents such as N,N-dimethylformamide (DMF) to facilitate the formation of the enolate. orgsyn.org For instance, the synthesis of tert-butyl 1-benzyl-3-methyl-2-oxoindoline-3-carboxylate has been achieved by treating tert-butyl 3-(benzyl(phenyl)amino)-2-methyl-3-oxopropanoate with potassium tert-butoxide in DMF. orgsyn.org

Another variation of this strategy involves the N-alkylation of the indole nitrogen, which is typically accomplished prior to modifications at the C3 position. A common procedure for the N-benzylation of indole, the parent structure of oxindole, utilizes a base like potassium hydroxide in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide. orgsyn.org This method has proven to be broadly applicable for the alkylation of various indole derivatives. orgsyn.org

The following table summarizes a representative procedure for the preparation of a 3-alkylated oxindole derivative:

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | N-Benzylaniline, tert-butyl malonate | 2-Chloro-1-methylpyridinium iodide, triethylamine, dichloromethane, 0 °C to rt | tert-Butyl 3-(benzyl(phenyl)amino)-3-oxopropanoate | 89 |

| 2 | tert-Butyl 3-(benzyl(phenyl)amino)-2-methyl-3-oxopropanoate | Potassium tert-butoxide, N,N-dimethylformamide | tert-Butyl 1-benzyl-3-methyl-2-oxoindoline-3-carboxylate | 51 |

Table 1: Synthesis of a 3-alkylated oxindole derivative via acylation and cyclization. orgsyn.org

Synthesis of Imine Derivatives from N-Benzylisatin

N-Benzylisatin serves as a versatile precursor for the synthesis of a wide range of imine derivatives, which are valuable intermediates in organic synthesis and often exhibit biological activity themselves. The synthesis of these imines, also known as Schiff bases, is typically achieved through the condensation reaction of the C3-keto group of N-benzylisatin with a primary amine.

This reaction is often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like absolute ethanol. For example, N-benzylisatin can be reacted with various amines, such as sulfanilamide (B372717) and 4-methyl sulfonyl aniline, to produce the corresponding Schiff bases. sysrevpharm.org The N-benzylation of isatin itself is a preliminary step, which can be accomplished by reacting isatin with benzyl iodide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile. sysrevpharm.org

The scope of this reaction is broad, allowing for the introduction of diverse functionalities onto the oxindole core by varying the amine component. The resulting imine derivatives can undergo further transformations or be evaluated for their biological properties.

The table below outlines the synthesis of N-benzylisatin and its subsequent conversion to imine derivatives:

| Entry | Starting Material | Amine | Product | Yield (%) |

| 1 | 1-Benzylindoline-2,3-dione | Sulfanilamide | 4-(((1-Benzyl-2-oxoindolin-3-ylidene)amino)benzenesulfonamide | 40 |

| 2 | 1-Benzyl-5-methoxyindoline-2,3-dione | Sulfanilamide | 4-(((1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene)amino)benzenesulfonamide | 35 |

| 3 | 1-Benzyl-5-fluoroindoline-2,3-dione | 4-(Methylsulfonyl)aniline | 1-Benzyl-5-fluoro-3-((4-(methylsulfonyl)phenyl)imino)indolin-2-one | 50 |

Table 2: Synthesis of Imine Derivatives from N-Benzylisatin Analogs. sysrevpharm.org

Furthermore, N-benzylisatin can participate in more complex reactions, such as the N-heterocyclic carbene (NHC)-catalyzed cross-coupling with quinoxalin-2-ones to form functionalized oxindoles. In this process, the NHC generates an aza-Breslow intermediate that reacts with the electrophilic carbonyl of N-benzylisatin. nih.gov

Eschenmoser Coupling for 3-(Aminomethylidene)oxindoles

The Eschenmoser coupling reaction, specifically the Eschenmoser sulfide (B99878) contraction, provides a highly efficient and modular route to (Z)-3-(aminomethylidene)oxindoles. These compounds are of significant interest due to their potential as tyrosine kinase inhibitors. nih.gov This methodology typically involves the reaction of a 3-bromooxindole with a thioamide in a polar aprotic solvent like DMF or acetonitrile. nih.govnih.gov

A key advantage of this approach is that it often proceeds smoothly without the need for a base or a thiophilic agent, which is a departure from traditional Eschenmoser coupling conditions. nih.govbeilstein-journals.org The reaction is scalable and generally affords high yields of the desired (Z)-isomer. nih.gov The starting 3-bromooxindoles can be readily prepared from the corresponding oxindoles.

The scope of the reaction is quite broad, accommodating various substituents on both the oxindole ring and the thioamide. nih.gov This allows for the synthesis of a large library of 3-(aminomethylidene)oxindoles for biological screening. The reaction proceeds via an α-thioiminium intermediate, and the balance of acidity of the nitrogen and carbon atoms in this intermediate is crucial for the success of the coupling. nih.gov

The following table presents examples of the Eschenmoser coupling reaction for the synthesis of 3-(aminomethylidene)oxindoles:

Table 3: Synthesis of (Z)-3-(Aminomethylidene)oxindoles via Eschenmoser Coupling. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods for 1 Benzyl 1,3 Dihydro 2h Indol 2 One and Analogues

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

In the FT-IR spectrum, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactam ring. For related oxindole (B195798) structures, this peak typically appears in the region of 1700-1730 cm⁻¹. For instance, in an analogue containing the 1-benzyl-indolyl moiety, a strong IR absorption is noted at 1727 cm⁻¹. bath.ac.uk The spectrum also displays characteristic bands for C-H stretching vibrations of the aromatic rings (both the indole (B1671886) system and the benzyl (B1604629) group) and the methylene (B1212753) bridge, typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. For example, a related bis(indolyl)methane shows absorbances at 1486 and 1447 cm⁻¹. bath.ac.uk

FT-Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar C=C bonds of the aromatic rings often produce more intense signals in the Raman spectrum, aiding in the complete structural assignment.

Table 1: Characteristic FT-IR Absorption Bands for 1-Benzyl-1,3-dihydro-2H-indol-2-one and Related Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Lactam) | Stretching | 1700 - 1730 | bath.ac.uk |

| C-H (Aromatic) | Stretching | 3000 - 3100 | bath.ac.uk |

| C-H (Aliphatic, CH₂) | Stretching | 2850 - 2960 | bath.ac.uk |

| C=C (Aromatic) | Stretching | 1450 - 1600 | bath.ac.uk |

| C-N | Stretching | 1340 - 1390 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around δ 175-180 ppm. The benzylic methylene carbon (N-CH₂) resonates around δ 43-45 ppm. The C3 methylene carbon of the oxindole ring is observed near δ 35-37 ppm. The aromatic carbons of both the benzyl and indolinone rings appear in the δ 109–145 ppm region. For instance, in related 3-alkyl-1,3-dihydro-indol-2-ones, the C7a and C3a carbons of the indole ring are found around δ 141 and 130 ppm, respectively.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Analogues in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175-180 |

| C3 (CH₂) | ~3.6 (s, 2H) | ~35-37 |

| C3a | - | ~128-130 |

| C4 | ~7.2 (m, 1H) | ~124-125 |

| C5 | ~7.0 (m, 1H) | ~122-123 |

| C6 | ~6.9 (m, 1H) | ~128-129 |

| C7 | ~7.1 (d, 1H) | ~109-110 |

| C7a | - | ~142-144 |

| N-CH₂ | ~4.9-5.1 (s or ABq, 2H) | ~43-45 |

| Benzyl C1' | - | ~135-137 |

| Benzyl C2'/C6' | ~7.3 (m, 2H) | ~127-128 |

| Benzyl C3'/C5' | ~7.3 (m, 2H) | ~128-129 |

| Benzyl C4' | ~7.2 (m, 1H) | ~127-128 |

| Note: Values are approximate and based on data from analogues. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₅H₁₃NO), the calculated monoisotopic mass is 223.0997 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence for the molecular formula.

Under Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 223. The major fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. Another significant fragmentation pathway is the loss of the benzyl group to give the oxindole radical cation at m/z 132. Further fragmentation of the oxindole moiety can lead to ions at m/z 104 (by loss of CO) and m/z 77 (phenyl cation). For related 3-alkyl-oxindoles, a common fragmentation is the formation of the oxindole cation at m/z 146 (if the alkyl chain is lost) and the base peak at m/z 133.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Description |

| 223 | [C₁₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₈H₆NO]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation (often base peak) |

| 104 | [C₇H₆N]⁺ | Loss of CO from m/z 132 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by π→π* transitions of the aromatic systems. The parent compound, 1,3-dihydro-2H-indol-2-one (oxindole), exhibits absorption maxima around 250 nm and a shoulder near 280-290 nm in its UV spectrum.

The introduction of the N-benzyl group is expected to cause a slight red shift (bathochromic shift) in these absorption bands due to the extension of the conjugated system. The spectrum will show intense absorption bands characteristic of the substituted indole chromophore and the benzyl group. Typically, two main absorption bands are expected: one at a shorter wavelength (around 250-260 nm) and another at a longer wavelength (around 280-300 nm).

X-ray Crystallography for Structural Elucidation

Electrochemical Characterization Techniques

Electrochemical techniques such as cyclic voltammetry (CV) can be used to study the redox properties of this compound. This analysis reveals the potentials at which the molecule undergoes oxidation or reduction.

Studies on the anodic oxidation of related N-substituted oxindoles have been conducted. bath.ac.uk A thesis investigating anodic coupling reactions mentioned the use of cyclic voltammetry to study an N-benzyloxindole derivative, noting that benzylic oxidation is a significant factor in its electrochemical behavior. bath.ac.uk The indole nucleus is known to be electroactive and can be oxidized. The presence of the electron-rich indole system and the benzyl group suggests that the compound will undergo oxidation at a specific potential. The CV would likely show an irreversible oxidation peak corresponding to the oxidation of the indole ring or the benzylic position. This data is crucial for understanding the compound's behavior in redox-mediated biological processes or for designing electrosynthetic applications.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1,3 Dihydro 2h Indol 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of 1-benzyl-1,3-dihydro-2H-indol-2-one and its analogs.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to determine their optimized geometries. biointerfaceresearch.comresearchgate.net This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

Conformational analysis is essential for understanding the structure-activity relationship of flexible molecules. It involves exploring the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For instance, in a study of a related triazole-substituted quinazolinone, conformational analysis was performed by scanning the potential energy surface through rotation of a specific dihedral angle to identify the most stable conformer. researchgate.net This analysis helps in understanding how the molecule might interact with biological targets. The optimized molecular structure of some compounds reveals non-planar arrangements, which can be crucial for their biological activity. nih.gov

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netscispace.com

For various heterocyclic compounds, including derivatives related to the indole (B1671886) scaffold, DFT calculations have been used to determine HOMO-LUMO energies. biointerfaceresearch.comresearchgate.netscispace.com These calculations help in predicting the sites of electrophilic and nucleophilic attack and understanding the intramolecular charge transfer processes that can be crucial for properties like nonlinear optical (NLO) activity. biointerfaceresearch.comresearchgate.net

Potential Energy Surface (PES) Scan Studies

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.comreadthedocs.io This method is particularly useful for identifying transition states and understanding reaction pathways. uni-muenchen.de By systematically varying a specific coordinate while optimizing the rest of the molecular geometry, a "relaxed" PES scan can provide a rough estimate of the pathway between reactants and products. q-chem.com

For example, a PES scan can be used to study the rotational barrier around a particular bond by systematically changing the corresponding dihedral angle and calculating the energy at each step. readthedocs.ioresearchgate.net This provides valuable information about the conformational flexibility of the molecule and the energy barriers between different conformers. The results of a PES scan are often summarized in a table showing the energy for each optimized point. uni-muenchen.de

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net It is widely used in drug design to predict the binding affinity and interaction mode of a small molecule ligand with a protein target.

For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. mdpi.comresearchgate.netnih.gov For instance, docking studies on novel indolin-2-one-triazole hybrids against the VEGFR-2 ATP binding site have helped to understand the structure-activity relationships and the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, for their inhibitory activity. mdpi.comresearchgate.net The binding affinities, often expressed as a docking score or binding energy, provide a quantitative measure of the interaction strength. nih.gov

In Silico Prediction of Molecular Attributes and Reactivity Profiles

In silico methods encompass a wide range of computational techniques used to predict the properties of molecules. These predictions can include physicochemical properties, reactivity descriptors, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. scispace.com

For derivatives of this compound, conceptual DFT is used to calculate various reactivity descriptors such as ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and electrophilicity index. scispace.com These descriptors provide a quantitative measure of the molecule's reactivity and stability. scispace.com For example, the electron-donating or accepting power of a molecule can be estimated, which is crucial for understanding its behavior in chemical reactions. biointerfaceresearch.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities.

These models are valuable tools in drug discovery for predicting the activity of new, untested compounds and for guiding the design of more potent analogs. scispace.com While specific QSAR studies on this compound were not found in the provided search results, the general principles of QSAR are highly applicable to this class of compounds to understand how variations in their structure affect their biological function.

Biological Activities and Mechanistic Studies of 1 Benzyl 1,3 Dihydro 2h Indol 2 One Derivatives Excluding Clinical Data

Antimicrobial and Antifungal Research

The quest for novel antimicrobial and antifungal agents has led to the exploration of various 1-benzyl-1,3-dihydro-2H-indol-2-one derivatives. These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic bacterial and fungal strains.

In Vitro Screening against Bacterial and Fungal Strains

Numerous studies have reported the in vitro antimicrobial and antifungal activities of this compound derivatives. For instance, certain 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines, derived from 1-benzyl-3-bromoacetyl indole (B1671886), have shown notable activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. researchgate.net In the same study, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines demonstrated significant potency against the fungal strain Candida albicans. researchgate.net

Another study focused on 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives. These compounds were screened against a panel of human pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus, Staphylococcus pyogenus, and Bacillus subtilis. Their antifungal activity was also tested against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov

The following table summarizes the antimicrobial screening results from a representative study:

| Compound ID | Target Organism | Activity | Reference |

| 11a, 11b | P. aeruginosa, B. cereus, S. aureus | Active | researchgate.net |

| 15a, 15b | P. aeruginosa, B. cereus, S. aureus | Active | researchgate.net |

| 12a, 12b | C. albicans | Active | researchgate.net |

| 4a-l | E. coli, P. aeruginosa, K. pneumoniae, S. typhi, S. aureus, S. pyogenus, B. subtilis | Tested | nih.gov |

| 4a-l | C. albicans, A. niger, A. clavatus | Tested | nih.gov |

Mechanisms of Action and Molecular Targets (e.g., DNA Gyrase Inhibition)

The antimicrobial effects of some this compound derivatives are attributed to their ability to inhibit essential bacterial enzymes. A key target that has been investigated is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

For example, certain indeno[1,2-b]pyridin-5-one derivatives, which share structural similarities with the indol-2-one (B1256649) core, have been identified as potent inhibitors of DNA gyrase A. researchgate.net One particular compound in this class demonstrated an inhibitory concentration (IC50) of 0.31 µM against DNA gyrase A, which was more potent than the standard drug ciprofloxacin. researchgate.net This highlights the potential of this chemical scaffold to be developed into effective DNA gyrase inhibitors. While this study was not directly on this compound derivatives, the findings suggest a plausible mechanism of action for structurally related compounds.

Anti-inflammatory Investigations

Inflammation is a complex biological response implicated in numerous diseases. Researchers have explored the anti-inflammatory potential of this compound derivatives, focusing on their ability to modulate key inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS)

Several studies have demonstrated that this compound derivatives can effectively modulate the production of pro-inflammatory mediators. These include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.govnih.gov

For instance, a series of novel indole-dithiocarbamate compounds were found to inhibit the release of TNF-α and IL-6 in a dose-dependent manner. nih.gov Similarly, certain benzyl (B1604629) pyrrolone derivatives, structurally related to the core molecule, have been shown to suppress TNF-α levels and the expression of COX-2. nih.gov The inhibition of iNOS, which leads to a reduction in nitric oxide production, is another mechanism through which these compounds exert their anti-inflammatory effects. nih.gov

The table below provides examples of the anti-inflammatory activity of related indole derivatives:

| Compound Class | Mediator(s) Inhibited | Reference |

| Indole-dithiocarbamates | TNF-α, IL-6 | nih.gov |

| Benzyl pyrrolones | TNF-α, COX-2 | nih.gov |

| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | IL-6, TNF-α, IL-17, IFN-γ | mdpi.com |

Structure-Activity Relationships Guiding Anti-inflammatory Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the indole ring and the benzyl group significantly influence the anti-inflammatory activity.

For example, in a study of 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives, specific substitutions on the indole nucleus were found to be critical for their anti-inflammatory effects, which were evaluated using a carrageenan-induced rat paw edema model. nih.gov Similarly, research on 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives has provided insights into the SAR for inhibiting TNF-α-induced cellular adhesion, a key event in inflammatory bowel disease. nih.govresearchgate.net These studies, while on related structures, provide valuable guidance for the design of potent anti-inflammatory agents based on the this compound scaffold.

Anticancer and Antiproliferative Research

The indole nucleus is a common motif in many anticancer agents, and derivatives of this compound are no exception. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

Research has shown that certain 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivatives exhibit potent efficacy against ovarian cancer xenografts. researchgate.net Another study on N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives revealed that a 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative was a potent inhibitor of several tumor cell lines, including murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells. rsc.org Further investigation into the mechanism of action suggested that this compound could induce apoptosis. rsc.org

Additionally, a series of 3,3-diphenyl-1,3-dihydro-indol-2-ones, synthesized from isatins, demonstrated antiproliferative activity by inhibiting translation initiation. nih.gov

The following table summarizes the anticancer activity of some of these derivatives:

| Compound Class | Cancer Cell Line(s) | Activity | Reference |

| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian cancer xenografts | Active | researchgate.net |

| 3,4,5-trimethoxy-N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | L1210, REH, K562, CEM, HeLa | Potent inhibitor | rsc.org |

| 3,3-diphenyl-1,3-dihydro-indol-2-ones | Various | Antiproliferative | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR, Raf Kinases)

Derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis. mdpi.comnih.gov The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key strategy in developing anti-cancer therapies. mdpi.com

A study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed their potential as anti-cancer agents by targeting VEGFR-2. mdpi.comnih.gov Specifically, two compounds, 7c and 7d, which bear a 4-arylthiazole moiety, demonstrated significant inhibitory activity against VEGFR-2 with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.comnih.gov These compounds also exhibited notable cytotoxic effects against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comnih.gov The structure-activity relationship (SAR) indicated that the presence of a fluoro group at certain positions of the phenyl ring could enhance both anti-VEGFR-2 and anticancer activities. nih.gov

The design of these inhibitors often draws inspiration from the structures of approved drugs like sunitinib (B231) and nintedanib, which also feature an indolinone core. nih.gov For instance, linking the indolinone moiety to a diarylurea or diarylamide pharmacophore via a hydrazide linker has yielded compounds with good to moderate VEGFR-2 inhibitory activity. nih.gov

Interactive Table: VEGFR-2 Inhibition by this compound Derivatives

| Compound | Target Cancer Cell Line | VEGFR-2 IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 0.728 |

Targeted Molecular Pathways and Protein-Ligand Interactions

The therapeutic potential of this compound derivatives is underpinned by their interaction with specific molecular targets. Molecular docking studies have been instrumental in elucidating these interactions at an atomic level. nih.govjocpr.comconnectjournals.com

For VEGFR-2 inhibitors, docking simulations have shown that compounds like the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d bind within the active site of the kinase. mdpi.com The binding mode often involves the formation of hydrogen bonds and pi-stacked interactions with key amino acid residues. nih.gov For example, molecular docking of some indole derivatives has revealed interactions with the active site of the acetylcholine-binding protein. jocpr.com

In the context of dual kinase inhibitors, such as those targeting Apoptosis signal-regulating kinase 1 (ASK1) and Phosphoinositide-dependent kinase-1 (PDK1), N-benzyl pyridine-2-one derivatives have been designed using fragment-based hybrid strategies. researchgate.net These compounds have shown the ability to inhibit the TGF-β1 induced fibrotic response and block the up-regulated protein expression in the ASK1-p38/JNK signaling pathways, as well as reduce PDK1/Akt phosphorylation. researchgate.net

Furthermore, certain indole derivatives have been found to interact with Estrogen Receptor Beta (ERβ), suggesting a role in hormone-dependent cancers. nih.govresearchgate.net Molecular docking has been used to confirm the binding of these compounds to ERβ. nih.govresearchgate.net This interaction can lead to the regulation of a set of genes, including CCND1, MYC, CDKN2A, and ESR2, providing a molecular basis for their antiproliferative effects. nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Modulation (In Vitro Studies)

Derivatives of this compound have been shown to exert their anti-proliferative effects through the induction of apoptosis and modulation of the cell cycle in cancer cells.

One derivative, 1-benzyl-indole-3-carbinol, a potent analogue of indole-3-carbinol, induces a robust G1 cell cycle arrest in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. nih.govresearchgate.net This cell cycle arrest is associated with the downregulation of CDK6 transcripts and disruption of the interaction between the Sp1 transcription factor and the CDK6 promoter. nih.gov

Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d in MCF-7 cells demonstrated a significant increase in the sub-G1 phase population, which is indicative of apoptosis, and an arrest in the G2/M phase of the cell cycle. mdpi.com The treatment with this compound led to an increase in the levels of pro-apoptotic proteins like caspase-3, caspase-9, and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Hybrid molecules of N-benzylindole and barbituric acid have also been synthesized and evaluated for their in vitro growth inhibition. nih.gov Several of these analogs were identified as highly potent anti-proliferative compounds against ovarian, renal, and breast cancer cell lines, with GI50 values in the low nanomolar range. nih.gov

Interactive Table: Cell Cycle and Apoptosis Modulation by this compound Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| 1-benzyl-indole-3-carbinol | MCF-7, MDA-MB-231 | G1 cell cycle arrest |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | Increased sub-G1, G2/M arrest, Apoptosis induction |

Microtubule Inhibition Research

A significant area of research for this compound derivatives is their ability to inhibit microtubule polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs. mdpi.com

Several studies have shown that derivatives of this scaffold can act as tubulin polymerization inhibitors. mdpi.commdpi.comsemanticscholar.org For instance, certain 1H-benzimidazole-2-yl hydrazones have been shown to inhibit tubulin assembly, with some derivatives elongating the nucleation phase and slowing down polymerization more effectively than the known inhibitor nocodazole. mdpi.comsemanticscholar.org Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.commdpi.com

One study highlighted a compound, 41a, which displayed stronger potency than colchicine in a tubulin polymerization assay and induced G2/M phase arrest in SMMC-7721 cells. mdpi.com Another derivative, 8a, also inhibited tubulin polymerization, induced G2/M arrest in SGC-7901 cells, and was found to bind to the colchicine binding site. mdpi.com

Checkpoint Kinase (Chk1) Inhibition

Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response and cell cycle checkpoints, making it an attractive target for cancer therapy, especially in cancers with high levels of replication stress. nih.govnih.gov

While direct studies on this compound as a Chk1 inhibitor are not extensively detailed in the provided results, the broader class of indole derivatives has been explored for this activity. For example, a cocrystal structure of Chk2, a related checkpoint kinase, has been solved with an indole inhibitor, demonstrating the potential of this scaffold to target checkpoint kinases. nih.govnih.gov Novel pyrimidine (B1678525) analogs have also been developed as modulators of cell cycle checkpoints, particularly Chk1. google.com

The inhibition of Chk1 can be synthetically lethal with the loss of function of other DNA replication or repair proteins. nih.gov This suggests that combining Chk1 inhibitors with other agents could be a promising therapeutic strategy.

Central Nervous System (CNS) Related Activities

Anticonvulsant and Anxiolytic Potential (e.g., GABAergic Agents)

Derivatives of this compound have also been investigated for their potential activities within the central nervous system, particularly as anticonvulsant and anxiolytic agents. The indole nucleus is a common feature in many compounds with biological activities in the CNS. jocpr.com

Research into 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetic acid hydrazide derivatives has shown anticonvulsant potential. connectjournals.com In screening studies using the scPTZ method, several compounds were found to be potent at a dose of 50 mg/kg. connectjournals.com Molecular docking studies of these compounds against human mitochondrial branched-chain aminotransferase suggested a good correlation between their docking scores and anticonvulsant activity. connectjournals.com

While the direct link to GABAergic mechanisms for this compound itself is not explicitly detailed in the search results, the broader family of indole derivatives has been associated with such activities. Further research is needed to specifically elucidate the anxiolytic and GABAergic potential of this particular scaffold.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated the ability to inhibit several key enzymes, indicating their potential as modulators of various physiological and pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes. nih.gov The inhibition of specific CA isoforms is a key strategy in the treatment of various diseases.

Three series of 2-oxindole benzenesulfonamide (B165840) conjugates have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. cu.edu.eg Many of these compounds showed promising activity and selectivity against hCA I, hCA II, and hCA IX when compared to the standard inhibitor, acetazolamide. cu.edu.eg For instance, compound 2b exhibited potent inhibition of hCA I and hCA II with Ki values of 97.6 nM and 8.0 nM, respectively. cu.edu.eg Similarly, compound 3a was a strong inhibitor of hCA I, hCA II, and hCA IX, with Ki values of 90.2 nM, 6.5 nM, and 21.4 nM, respectively. cu.edu.eg Furthermore, compound 4a demonstrated the highest activity against hCA II and hCA IX, with Ki values of 3.0 nM and 13.9 nM. cu.edu.eg Docking studies of these potent inhibitors within the active sites of the CA isoforms supported the experimental inhibition results. cu.edu.eg

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected 2-Oxindole Benzenesulfonamide Conjugates

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 2b | 97.6 | 8.0 | - | - |

| 3a | 90.2 | 6.5 | 21.4 | - |

| 4a | - | 3.0 | 13.9 | - |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data sourced from Bioorganic Chemistry. cu.edu.eg

Monoamine oxidases (MAO-A and MAO-B) are enzymes that are crucial in the metabolism of monoamine neurotransmitters. Their inhibition is a therapeutic approach for neurodegenerative and psychiatric disorders. nih.gov

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. mdpi.com Several compounds demonstrated significant inhibitory potential. Specifically, compounds 2d and 2j were found to be selective inhibitors of MAO-A, with IC50 values of 1.38 µM and 2.48 µM, respectively. mdpi.com On the other hand, compounds 2i , 2p , 2t , and 2v exhibited good inhibitory activity against both MAO-A and MAO-B. mdpi.com

In a separate study, a novel series of N-substituted indole-based analogs were designed and synthesized. researchgate.net Among them, compounds 4b and 4e showed potent and selective inhibition of MAO-B with IC50 values of 1.65 µM and 0.78 µM, respectively. researchgate.net Further kinetic studies revealed that compound 4e acts as a competitive inhibitor of MAO-B with a Ki of 94.52 nM. researchgate.net

Table 2: Monoamine Oxidase Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 (µM) | Inhibition Mode |

|---|---|---|---|

| 2d | MAO-A | 1.38 | - |

| 2j | MAO-A | 2.48 | - |

| 4b | MAO-B | 1.65 | - |

| 4e | MAO-B | 0.78 | Competitive (Ki = 94.52 nM) |

Data sourced from Molecules mdpi.com and ResearchGate. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for anti-proliferative and anti-inflammatory therapies. nih.govnih.gov While direct studies on this compound derivatives as DHODH inhibitors are not extensively reported in the provided context, the general importance of DHODH inhibition is well-established. nih.govnih.gov Known inhibitors like leflunomide (B1674699) and brequinar (B1684385) serve as benchmarks in the design of new DHODH inhibitors. nih.govnih.gov The development of novel scaffolds that can effectively inhibit this enzyme is an active area of research. nih.gov

Anti-Amyloidogenic Activities and Neuroprotection Research

The inhibition of monoamine oxidase (MAO), as discussed in section 6.5.2, is a well-established strategy in neuroprotection research, particularly for neurodegenerative diseases like Parkinson's disease. mdpi.commdpi.com Selective MAO-B inhibitors can increase the levels of dopamine (B1211576) in the brain and reduce the formation of reactive oxygen species, thereby providing neuroprotective effects. mdpi.com While direct evidence for anti-amyloidogenic activities of this compound derivatives is not detailed in the provided search results, their demonstrated MAO inhibitory potential places them within the broader scope of neuroprotective research.

Antitubercular and Anti-HIV Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis and the human immunodeficiency virus (HIV) necessitates the discovery of new therapeutic agents.

In the realm of anti-HIV research, derivatives of 1,2,3-triazoles have shown potential as inhibitors of HIV-1 reverse transcriptase (RT). bohrium.com A study on 1-benzyl-1H-1,2,3-triazoles attached to carbohydrate templates revealed that compounds 2a , 2d , and 2g were the most active, inhibiting the catalytic activity of HIV-1 RT with lower cytotoxicity than the established drug AZT. bohrium.com Additionally, thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), specifically S-DABOs, have demonstrated potent and selective inhibition of HIV-1 multiplication in vitro. nih.gov

Regarding antitubercular activity, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and evaluated. acs.org Compound 9o from this series exhibited excellent activity against M. tuberculosis H37RV, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL and 99% inhibition. acs.org Another study focused on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which were tested for their in vitro and in vivo antitubercular activity. nih.gov

Table 3: Antitubercular and Anti-HIV Activities of Selected Compounds

| Compound | Target Organism/Enzyme | Activity |

|---|---|---|

| 2a, 2d, 2g (1,2,3-triazoles) | HIV-1 Reverse Transcriptase | Active inhibitors |

| S-DABOs | HIV-1 | Potent and selective inhibition |

| 9o (pyrazolylpyrazoline hybrid) | M. tuberculosis H37RV | MIC = 12.5 µg/mL, 99% inhibition |

Data sourced from Bohrium bohrium.com, PubMed nih.gov, and ACS Publications. acs.org

Antioxidant Activity Assessment

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can mitigate this damage by neutralizing free radicals.

Several studies have investigated the antioxidant potential of oxindole (B195798) derivatives. A series of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their dehydrated counterparts were synthesized and their antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov These compounds exhibited moderate to good antioxidant activities, with the potential increasing in a concentration-dependent manner. nih.gov Another study on 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones also reported significant antioxidant activity in a DPPH assay. nih.gov The presence of an indole nucleus is considered a key feature for the antioxidant properties of these compounds. researchgate.net

Table 4: Antioxidant Activity of Selected Oxindole Derivatives

| Compound Series | Assay | Result |

|---|---|---|

| 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones | DPPH Scavenging | Moderate to good activity |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones | DPPH Scavenging | Significant activity |

Data sourced from academic research articles. nih.govnih.gov

Applications in Advanced Materials and Specialized Chemical Systems

Role in Catalysis (e.g., as ligands or catalysts in organic transformations)

While 1-benzyl-1,3-dihydro-2H-indol-2-one is not typically employed as a catalyst or a ligand itself, the N-benzyl oxindole (B195798) scaffold serves as a crucial substrate and building block in a variety of catalytic organic transformations. Its reactivity at the C3 position and the influence of the N-benzyl group make it a valuable starting material for the synthesis of more complex, stereochemically rich molecules.

Research has demonstrated the utility of N-benzyl-protected oxindoles in organocatalytic amination reactions. These reactions, which proceed under optimized conditions, allow for the introduction of nitrogen-containing functional groups at the 3-position of the oxindole ring in good yields and with high levels of enantioselectivity. A proposed bifunctional role of the catalyst, acting as both a Brønsted base and a hydrogen bond donor, facilitates this transformation.

Furthermore, derivatives of N-benzyl oxindole have been utilized in palladium-catalyzed reactions. For instance, the modification of N-benzyl-3-hydroxy-2-oxindole with acetylene (B1199291) has been achieved using a palladium complex, showcasing the compound's ability to undergo carbon-carbon bond-forming reactions under transition metal catalysis. The development of catalytic systems involving (η3-benzyl)palladium intermediates, generated from a palladium catalyst and benzyl (B1604629) alcohol, has also been explored for the C-H activation and benzylation of indole (B1671886) derivatives, highlighting the broader context of catalytic transformations involving related structures. nih.gov

The following table summarizes key research findings on the involvement of N-benzyl oxindole derivatives in catalytic reactions.

| Reaction Type | Substrate | Catalyst System | Key Findings |

| Organocatalytic Amination | N-benzyl-protected oxindoles | Bifunctional organocatalyst | Good yields and high enantioselectivities for 3-aminated oxindoles. |

| Acetylene Addition | N-benzyl-3-hydroxy-2-oxindole | Palladium complex Pd(PNP)(C2H4)2 | Successful addition of pentamethylbenzene (B147382) to acetylene at room temperature. nih.gov |

| C-H Activation/Benzylation | Indole-carboxylic acids | Palladium catalyst with benzyl alcohol | Domino protocol for the synthesis of bis(indolyl)methanes via an (η3-benzyl)palladium intermediate. nih.gov |

Environmental Remediation Technologies (e.g., Pollutant Removal)

Currently, there is a notable lack of published research specifically investigating the application of this compound in environmental remediation technologies. Searches for its use in pollutant removal, biodegradation pathways, or as a component in environmental treatment systems have not yielded specific results for this compound.

While the microbial degradation of the parent indole structure and some of its simpler derivatives has been studied, with pathways involving hydroxylation and ring cleavage being identified, the environmental fate and potential for biodegradation of the more complex N-benzyl oxindole remain largely unexplored. nih.govresearchgate.net The presence of the benzyl group and the oxindole core may present different challenges and opportunities for microbial degradation compared to simpler indolic compounds. nih.gov Future research may explore the biodegradability of this compound and its potential derivatives to assess their environmental impact and any prospective roles in bioremediation.

Exploration in Agrochemical Research

The oxindole scaffold, including derivatives of this compound, is an area of growing interest in agrochemical research. The structural motif is recognized as a key component in various biologically active molecules, and its derivatives are being explored for their potential as active ingredients in crop protection products. mdpi.com

A United States patent has indicated that 1,3-dihydro-2H-indol-2-one derivatives can serve as intermediates in the synthesis of fine chemicals and active ingredients for the agricultural sector. tum.de This suggests a foundational role for this class of compounds in the development of new agrochemicals.

More specifically, research into the antifungal properties of oxindole derivatives has shown promise. Studies on 3-indolyl-3-hydroxy oxindole derivatives have demonstrated their potential to act against plant pathogenic fungi. mdpi.com This line of inquiry opens up the possibility of developing novel fungicides based on the oxindole core structure. While research may not always focus directly on this compound, the findings for related structures underscore the potential of this chemical family in creating new solutions for crop protection.

The following table highlights examples of research into oxindole derivatives for agrochemical applications.

| Compound Type | Application | Research Focus | Key Findings |

| 1,3-dihydro-2H-indol-2-one derivatives | Intermediates for Agrochemicals | Synthesis of active ingredients | Patented use as building blocks for agricultural fine chemicals. tum.de |

| 3-Indolyl-3-hydroxy oxindole derivatives | Antifungal Agents | Activity against plant pathogenic fungi | Demonstration of antifungal properties, suggesting potential for new fungicide development. mdpi.com |

Future Perspectives and Emerging Research Directions for 1 Benzyl 1,3 Dihydro 2h Indol 2 One

Innovation in Green and Sustainable Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes has spurred the development of green and sustainable methods for synthesizing oxindole (B195798) derivatives. sjp.ac.lksjp.ac.lk Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. sjp.ac.lk Consequently, the future of 1-benzyl-1,3-dihydro-2H-indol-2-one synthesis lies in the adoption of greener alternatives.

Key innovations in this area include:

Use of Green Solvents: Water, deep eutectic solvents, ionic liquids, and polyethylene (B3416737) glycol are being explored as replacements for volatile and toxic organic solvents. sjp.ac.lksjp.ac.lk For instance, catalyst-free Henry reactions using water as a solvent have been successfully employed for the synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids. sjp.ac.lk

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a significant step towards sustainability. An operationally simple, metal-free approach for the synthesis of oxindole-fused spirotetrahydrofurans from 3-allyl-3-hydroxy-2-oxindoles in water has been reported, utilizing only methanesulfonic acid as a catalyst. acs.orgnih.gov

Multi-Component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step, reducing waste and energy consumption. sjp.ac.lk A one-pot, three-component synthesis of spirooxindole dihydroquinazolinone derivatives using water as a solvent and an eco-friendly catalyst has been demonstrated. sjp.ac.lk

Alternative Energy Sources: Microwave and visible-light irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times with minimal waste. sjp.ac.lksjp.ac.lk

These green approaches not only minimize the environmental impact but also offer advantages in terms of cost-effectiveness, safety, and simplified work-up procedures, making the synthesis of this compound and its derivatives more sustainable. sjp.ac.lksjp.ac.lk

Deeper Elucidation of Structure-Activity-Mechanism Relationships

A thorough understanding of the structure-activity relationship (SAR) and the underlying mechanism of action is crucial for the rational design of more potent and selective drug candidates based on the this compound scaffold. The indole (B1671886) moiety of this compound allows it to interact with a variety of molecular targets, influencing cellular signaling, gene expression, and other biological processes.

Recent research has begun to unravel the SAR of this compound derivatives, particularly in the context of cancer therapy. For example, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have identified potent anticancer agents. mdpi.comresearchgate.net The introduction of a 4-arylthiazole moiety through a hydrazone linker at the 3-position of the oxindole ring has shown significant activity against breast and lung cancer cell lines. mdpi.com

| Compound | Aryl Substituent | IC50 (µM) |

|---|---|---|

| 7c | 4-Chlorophenyl | 7.17 ± 0.94 |

| 7d | 4-Fluorophenyl | 2.93 ± 0.47 |

The mechanism of action for some of these derivatives is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the VEGFR-2 active site. mdpi.com Furthermore, some derivatives have been shown to induce apoptosis by activating caspases and to cause cell cycle arrest. mdpi.com

Future research will need to expand on these findings by:

Systematically modifying the substituents on the benzyl (B1604629) group and the oxindole core to establish a more comprehensive SAR.

Employing advanced techniques like X-ray crystallography to determine the precise binding interactions with target proteins.

Utilizing chemoproteomics to identify novel protein targets and unravel new mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

AI and ML can be applied in several ways:

Virtual Screening: AI/ML models can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with initial hit identification.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the chemical structures of this compound derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from existing data on active oxindole derivatives, these models can propose novel structures that are likely to be potent and have favorable pharmacokinetic profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in drug development. AI/ML models can be trained to predict these properties, helping to identify and eliminate compounds with undesirable profiles early in the discovery process. nih.gov

The successful application of AI and ML requires large, high-quality datasets. As more experimental data on this compound and its analogs become available, the predictive power of these computational models will continue to improve, accelerating the discovery of new drug candidates. zenodo.org

Exploration of Novel Biological Targets and Therapeutic Avenues

While much of the recent focus has been on the anticancer potential of this compound derivatives, the versatility of the oxindole scaffold suggests a much broader range of therapeutic applications. nih.govontosight.ai Exploring novel biological targets is a key area for future research.

Some emerging therapeutic avenues include:

Neurological Disorders: Derivatives of 1,3-dihydro-2H-indol-2-one have been investigated as antagonists of the arginine-vasopressin V1b receptor, which is implicated in depression, anxiety, and other central nervous system disorders. google.comgoogle.com This suggests that this compound could serve as a starting point for the development of novel treatments for neurological and psychiatric conditions.

Infectious Diseases: The indole nucleus is a common feature in many antimicrobial agents. nih.gov Research into indole derivatives has revealed antibacterial, antifungal, and anti-tubercular activities. nih.govnih.gov Screening libraries of this compound derivatives against a panel of pathogens could lead to the discovery of new anti-infective agents.

Inflammatory Diseases: The anti-inflammatory properties of compounds with similar structures have been noted, suggesting a potential role for this compound derivatives in treating inflammatory conditions. ontosight.ai

Other GPCRs and Kinases: The ability of the oxindole scaffold to interact with a variety of receptors and enzymes suggests that there are likely many other biological targets yet to be discovered for this compound derivatives. High-throughput screening and target identification studies will be instrumental in uncovering these new therapeutic opportunities.

| Therapeutic Area | Potential Biological Target | Supporting Evidence |

|---|---|---|

| Oncology | VEGFR-2, other kinases | Demonstrated anticancer activity and VEGFR-2 inhibition. mdpi.comresearchgate.net |

| Neurology | Arginine-vasopressin V1b receptor | Derivatives show potential for treating depression and anxiety. google.comgoogle.com |

| Infectious Diseases | Various bacterial and fungal targets | The indole scaffold is common in antimicrobial agents. nih.govnih.gov |

| Inflammation | Inflammatory pathway components | Similar structures exhibit anti-inflammatory properties. ontosight.ai |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzyl-1,3-dihydro-2H-indol-2-one to improve yield and purity?

- Methodological Answer : Utilize acid catalysts like p-toluenesulfonic acid (p-TSA) to accelerate condensation reactions, as demonstrated in the synthesis of structurally related indol-2-ones. Reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of indole derivatives to benzylating agents should be systematically optimized. Monitoring via TLC or HPLC ensures intermediate stability and minimizes side reactions like over-alkylation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and benzyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.

- X-ray Crystallography : For unambiguous structural determination, particularly when stereochemical ambiguities arise (e.g., in diastereomeric byproducts) .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm) and aromatic C-H bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Discrepancies may arise from solvent-dependent tautomerization (e.g., enol-keto equilibria) or competing reaction pathways. Design controlled experiments to isolate intermediates via quenching or trapping agents. Computational studies (DFT) can model transition states to predict dominant pathways. Cross-reference findings with structurally analogous compounds (e.g., 3,3-diindolylindol-2-ones) to identify trends .

Q. What strategies are effective for synthesizing and isolating stereoisomers of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral Brønsted acids) to induce enantioselectivity.

- Chromatography : Employ chiral stationary phases (CSPs) in HPLC for resolution.

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .

Q. How can researchers design experiments to study the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Buffer Systems : Prepare solutions across a pH range (2–12) using phosphate or acetate buffers.

- Kinetic Monitoring : Track degradation via UV-Vis spectroscopy at λ~250–300 nm.

- LC-MS Analysis : Identify hydrolysis products (e.g., indole-2-carboxylic acid derivatives) and propose degradation mechanisms .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina.

- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity data.

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :